molecular formula C24H23F3N2O2 B4274984 2-(Naphthalen-2-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

2-(Naphthalen-2-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

Cat. No.: B4274984
M. Wt: 428.4 g/mol
InChI Key: QYJYWICXAQERTP-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a naphthyloxy group, a propanoyl group, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the naphthyloxy intermediate: This involves the reaction of 2-naphthol with a suitable alkylating agent to form 2-(2-naphthyloxy)propane.

    Acylation: The naphthyloxy intermediate is then acylated using propanoyl chloride in the presence of a base such as pyridine to form 2-(2-naphthyloxy)propanoyl chloride.

    Piperazine coupling: The acylated intermediate is then reacted with 4-[3-(trifluoromethyl)phenyl]piperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The naphthyloxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The naphthyloxy group can interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through electronic effects. The piperazine ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-naphthyloxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-[2-(2-naphthyloxy)butanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-[2-(2-naphthyloxy)propanoyl]-4-[4-(trifluoromethyl)phenyl]piperazine

Uniqueness

2-(Naphthalen-2-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one is unique due to the specific positioning of the trifluoromethyl group and the propanoyl moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O2/c1-17(31-22-10-9-18-5-2-3-6-19(18)15-22)23(30)29-13-11-28(12-14-29)21-8-4-7-20(16-21)24(25,26)27/h2-10,15-17H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJYWICXAQERTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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